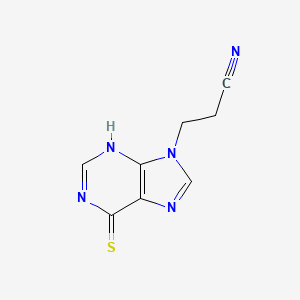
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile is a chemical compound with the molecular formula C8H7N5S It is characterized by a purine ring structure with a sulfanylidene group at the 6-position and a propanenitrile group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced at the 6-position of the purine ring using thiolating agents under controlled conditions.
Attachment of the Propanenitrile Group: The propanenitrile group is attached to the 9-position of the purine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Molecular Probes: Used in the development of molecular probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antiviral Research: Explored for its antiviral properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other chemical compounds.
Pharmaceuticals: Incorporated into pharmaceutical formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of 3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfanylidene and nitrile groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(6-sulfanylidene-3H-purin-9-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-thioguanine: A purine analog with a thiol group at the 6-position.
9-ethyl-6-thioguanine: A derivative of 6-thioguanine with an ethyl group at the 9-position.
Uniqueness
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile is unique due to its combination of a sulfanylidene group and a propanenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
4301-59-1 |
|---|---|
Molecular Formula |
C8H7N5S |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5S/c9-2-1-3-13-5-12-6-7(13)10-4-11-8(6)14/h4-5H,1,3H2,(H,10,11,14) |
InChI Key |
PMERKZFUHYVPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















